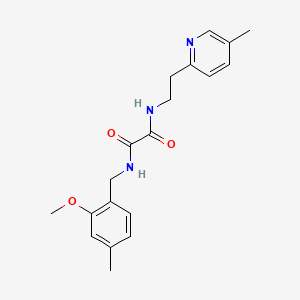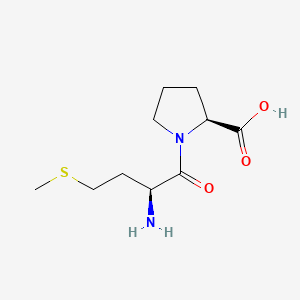
Tantalum hydroxide
Overview
Description
Tantalum hydroxide is a chemical compound with the formula Ta(OH)₅. It is an important intermediate in the production of various tantalum compounds and materials. This compound is known for its high stability and resistance to corrosion, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tantalum hydroxide can be synthesized through the hydrolysis of tantalum pentachloride (TaCl₅) or tantalum pentafluoride (TaF₅) in the presence of water or aqueous ammonia. The reaction typically involves the following steps:
- Dissolution of tantalum pentachloride or tantalum pentafluoride in water or aqueous ammonia.
- Formation of this compound precipitate.
- Filtration and drying of the precipitate to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by treating tantalum-containing ores with a mixture of hydrofluoric acid and sulfuric acid at elevated temperatures. This process dissolves the tantalum values as complex fluorides, which are then converted into this compound through neutralization with ammonia .
Chemical Reactions Analysis
Types of Reactions: Tantalum hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tantalum pentoxide (Ta₂O₅).
Reduction: Under specific conditions, this compound can be reduced to metallic tantalum.
Substitution: this compound can react with halogens to form tantalum halides, such as tantalum pentachloride.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Can be achieved using reducing agents such as hydrogen or carbon at high temperatures.
Substitution: Requires halogens like chlorine or bromine, often at elevated temperatures.
Major Products:
Oxidation: Tantalum pentoxide (Ta₂O₅).
Reduction: Metallic tantalum.
Substitution: Tantalum halides (e.g., tantalum pentachloride).
Scientific Research Applications
Tantalum hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various tantalum compounds and materials.
Mechanism of Action
The mechanism by which tantalum hydroxide exerts its effects is primarily related to its chemical stability and resistance to corrosion. In biomedical applications, this compound promotes osteointegration by stimulating new bone formation around implants. In radiotherapy, this compound nanoparticles enhance the deposition of radiation energy within tumor cells, increasing the effectiveness of the treatment .
Comparison with Similar Compounds
- Niobium hydroxide (Nb(OH)₅)
- Titanium hydroxide (Ti(OH)₄)
- Zirconium hydroxide (Zr(OH)₄)
Tantalum hydroxide stands out among these compounds for its exceptional resistance to chemical attack and its ability to form stable, high-performance materials .
Properties
IUPAC Name |
tantalum(5+);pentahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5H2O.Ta/h5*1H2;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLXLUNCURZTP-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190792 | |
| Record name | Tantalum hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37349-51-2 | |
| Record name | Tantalum hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037349512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)






